
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group and a 2-(4-fluorophenyl)-2H-tetrazol-5-yl group. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline and tetrazole rings, along with the methoxy and fluorophenyl substituents. These groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents, while the fluorophenyl group could influence its acidity .Scientific Research Applications
New Benzylisoquinoline Alkaloid Discovery
Research into the benzylisoquinoline alkaloids, closely related to the compound , has led to the discovery of novel compounds with potential biological activities. For instance, a study identified a new benzylisoquinoline alkaloid, (6,7-dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone, from the leaves of Beilschmiedia brevipes. This discovery, facilitated by comprehensive spectroscopic methods, contributes to the expanding library of natural products with potential pharmacological benefits (Pudjiastuti et al., 2010).
Chemical Synthesis and Structural Analysis
The synthesis and structural exploration of isoquinoline derivatives form a significant area of research. Studies have developed methodologies for synthesizing stable azomethine ylides from 3,4-dihydroisoquinoline-2-oxides, showcasing the chemical versatility of isoquinoline derivatives and their potential in creating complex molecular structures with specific functions (Coşkun & Tuncman, 2006).
Anticancer Research
Isoquinoline derivatives have also been investigated for their tumor-specific cytotoxic activities. A study on human oral squamous cell carcinoma cell lines revealed that certain tetrahydroisoquinoline derivatives exhibit high tumor-specific cytotoxicity, suggesting their potential as anticancer agents. This research underscores the relevance of isoquinoline derivatives in developing new therapeutic strategies against cancer (Hatano et al., 2009).
Structural Exploration and Antiproliferative Activity
Further, the structural exploration and antiproliferative activity evaluation of isoquinoline derivatives have contributed valuable insights. For instance, the synthesis and characterization of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone revealed its potential antiproliferative properties, emphasizing the importance of structural analysis in identifying biologically active compounds (Prasad et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLDYUNDRHTDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


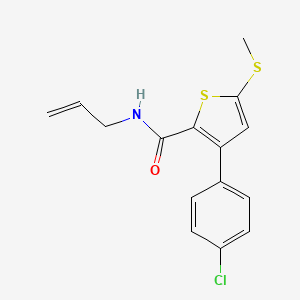
![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
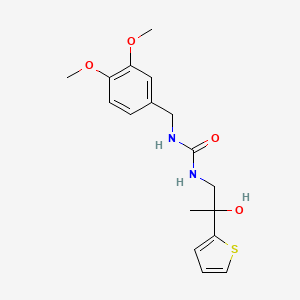
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)
![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)
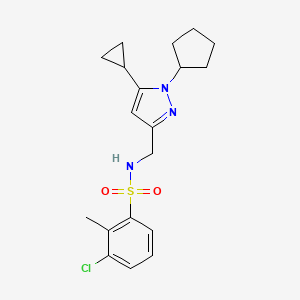
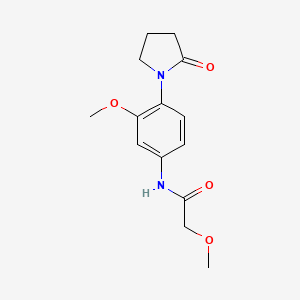

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)

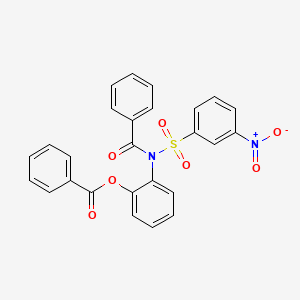
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)